2-Cyclohexylnaphthalene
Description
2-Cyclohexylnaphthalene (CAS 54607-03-3) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene backbone substituted with a cyclohexyl group at the 2-position. Its molecular formula is C₁₆H₁₆, with a molar mass of 208.3 g/mol . Structurally, the cyclohexyl moiety introduces steric bulk and altered electronic properties compared to simpler alkylated naphthalenes.
This contrasts with its methylated analogs (e.g., 1- and 2-methylnaphthalene), which are well-studied for environmental and health impacts .
Properties
CAS No. |
42044-07-5 |
|---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
2-cyclohexylnaphthalene |
InChI |
InChI=1S/C16H18/c1-2-6-13(7-3-1)16-11-10-14-8-4-5-9-15(14)12-16/h4-5,8-13H,1-3,6-7H2 |
InChI Key |
LFOAKQQHKCCFNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 2-cyclohexylnaphthalene and related compounds:
| Compound | Molecular Formula | Molar Mass (g/mol) | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| This compound | C₁₆H₁₆ | 208.3 | 54607-03-3 | Naphthalene + cyclohexyl group |
| 1-Methylnaphthalene | C₁₁H₁₀ | 142.2 | 90-12-0 | Naphthalene + methyl group |
| 2-Methylnaphthalene | C₁₁H₁₀ | 142.2 | 91-57-6 | Naphthalene + methyl group |
| o-Xylene | C₈H₁₀ | 106.16 | 95-47-6 | Benzene + two methyl groups |
| Cyclohexane | C₆H₁₂ | 84.16 | 110-82-7 | Saturated six-membered ring |
Key Observations :
- The cyclohexyl group in this compound increases molar mass by ~66 g/mol compared to methylnaphthalenes, likely reducing volatility and altering solubility .
- Unlike methylnaphthalenes, this compound lacks polar substituents, which may influence its environmental persistence and interaction with biological systems .
Toxicological Profiles
Methylnaphthalenes (1- and 2-methylnaphthalene) :
- Inhalation studies in rodents show lung inflammation and olfactory epithelial damage at concentrations ≥10 ppm .
- Metabolism : Hepatic cytochrome P450 enzymes oxidize methylnaphthalenes to reactive epoxides, contributing to cytotoxicity .
- Regulatory Status : Listed in toxicological profiles by ATSDR and EPA, with established exposure limits .
This compound :
- No peer-reviewed toxicological data is available, as of 2025. The cyclohexyl group may reduce metabolic activation compared to methyl groups, but this remains speculative without empirical studies .
Analytical Methods and Detection
Analytical standards for detecting PAHs often include methylnaphthalenes and cyclohexane derivatives due to their environmental prevalence. The table below highlights comparative detection limits (in ppm) from ASTM D6417 (gas chromatography):
| Analyte | Std. 1 | Std. 2 | Std. 3 | Std. 4 |
|---|---|---|---|---|
| 1-Methylnaphthalene | 1.0 | 0.5 | 0.2 | 0.1 |
| o-Xylene | 5.0 | 10.0 | 2.0 | 5.0 |
| Cyclohexane | 50.0 | 20.0 | 5.0 | 1.0 |
Implications for this compound :
- No standardized protocols exist for this compound, underscoring a critical research gap .
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